molecular formula C20H30N4O8 B126092 tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester CAS No. 142453-08-5

tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester

Cat. No. B126092
M. Wt: 454.5 g/mol
InChI Key: OWSCRYZTKYSSOC-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester, also known as Boc-PSG-Me, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of the peptide PSG, which is known for its ability to inhibit the activity of enzymes such as angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). Boc-PSG-Me has been synthesized using various methods and has been extensively studied for its potential applications in biochemical and physiological research.

Mechanism Of Action

Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester inhibits the activity of ACE and NEP by binding to their active sites. ACE is responsible for the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor. NEP is involved in the degradation of various peptides, including amyloid beta, which accumulates in the brains of Alzheimer's disease patients. By inhibiting the activity of ACE and NEP, tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester can reduce the levels of angiotensin II and amyloid beta, respectively.

Biochemical And Physiological Effects

Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester has been shown to have various biochemical and physiological effects. In vitro studies have shown that tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester can inhibit the activity of ACE and NEP with high potency and selectivity. In vivo studies have shown that tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester can reduce blood pressure in hypertensive rats and improve cognitive function in Alzheimer's disease models. These effects are attributed to the inhibition of ACE and NEP by tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester.

Advantages And Limitations For Lab Experiments

Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester has several advantages for lab experiments, including its high potency and selectivity as an ACE and NEP inhibitor. It is also relatively easy to synthesize using SPPS or solution-phase peptide synthesis. However, tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester has some limitations, including its cost and the need for specialized equipment and expertise to synthesize and handle peptides.

Future Directions

There are several future directions for the study of tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester. One potential application is the development of new drugs for the treatment of hypertension and heart failure. Another potential application is the development of new drugs for the treatment of Alzheimer's disease. In addition, tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester could be used as a tool for the study of ACE and NEP inhibitors and their mechanisms of action. Finally, further research could be conducted to optimize the synthesis and purification methods for tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester to reduce its cost and increase its accessibility for scientific research.

Synthesis Methods

Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester can be synthesized using different methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS involves the stepwise addition of amino acids to a solid support, while solution-phase peptide synthesis involves the coupling of amino acids in a solution. Both methods have been used to synthesize tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester with high purity and yield.

Scientific Research Applications

Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester has been used in various scientific research applications, including the study of ACE and NEP inhibitors. ACE inhibitors are commonly used to treat hypertension and heart failure, while NEP inhibitors have potential applications in the treatment of Alzheimer's disease. tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester has been shown to be a potent inhibitor of both ACE and NEP, making it a promising compound for the development of new drugs.

properties

CAS RN

142453-08-5

Product Name

tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester

Molecular Formula

C20H30N4O8

Molecular Weight

454.5 g/mol

IUPAC Name

methyl (2S)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-pyrrolidine-2-carbonyl]amino]amino]propanoate

InChI

InChI=1S/C20H30N4O8/c1-12(18(29)31-5)23(16(27)11-22-14(25)8-9-15(22)26)24(19(30)32-20(2,3)4)17(28)13-7-6-10-21-13/h12-13,21H,6-11H2,1-5H3/t12-,13-/m0/s1

InChI Key

OWSCRYZTKYSSOC-STQMWFEESA-N

Isomeric SMILES

C[C@@H](C(=O)OC)N(C(=O)CN1C(=O)CCC1=O)N(C(=O)[C@@H]2CCCN2)C(=O)OC(C)(C)C

SMILES

CC(C(=O)OC)N(C(=O)CN1C(=O)CCC1=O)N(C(=O)C2CCCN2)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)OC)N(C(=O)CN1C(=O)CCC1=O)N(C(=O)C2CCCN2)C(=O)OC(C)(C)C

synonyms

Boc-Pro-Asu-Gly-Ala-OMe
BPAGAOMe
tert-butyloxycarbonyl-L-prolyl-L-aminosuccinyl-glycyl-L-alanine methyl ester
tert-butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester
tert-butyloxycarbonylprolylaminosuccinylglycylalanine methyl este

Origin of Product

United States

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